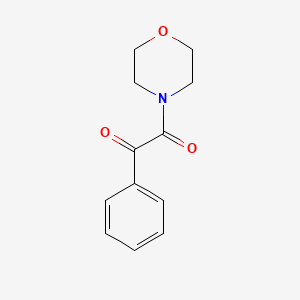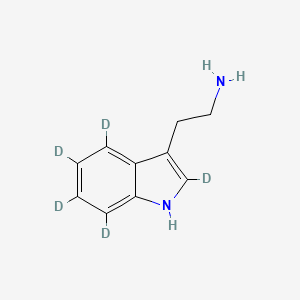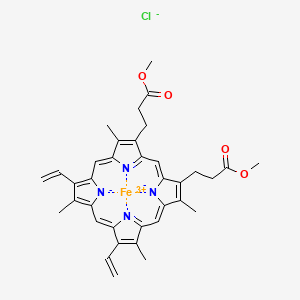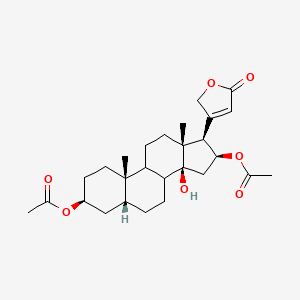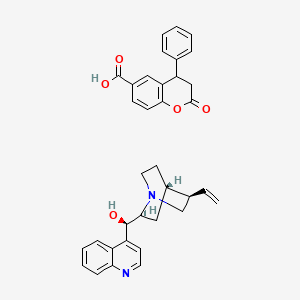
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt is a biochemical compound with the molecular formula C35H34N2O5 and a molecular weight of 562.65 g/mol . It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt involves several methods. One common method is the catalytic hydrogenation of coumarins . Other methods include the Pondorff reaction, which involves the condensation of phenols with α, β-unsaturated acids in the presence of an acid catalyst such as sulfuric acid (H2SO4), phosphoric acid (H3PO4), or trifluoroacetic acid (TFA) . Industrial production methods may involve large-scale synthesis using these catalytic processes.
Análisis De Reacciones Químicas
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various biochemical products and materials.
Mecanismo De Acción
The mechanism of action of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. This can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological system.
Comparación Con Compuestos Similares
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt can be compared with other similar compounds, such as:
4-Phenyl-3,4-dihydrocoumarin: This compound lacks the carboxyl group present in this compound.
3,4-Dihydrocoumarin: This compound lacks both the phenyl and carboxyl groups present in this compound.
The presence of the carboxyl group and the cinchonidine salt makes this compound unique, providing it with distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C35H34N2O5 |
|---|---|
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;2-oxo-4-phenyl-3,4-dihydrochromene-6-carboxylic acid |
InChI |
InChI=1S/C19H22N2O.C16H12O4/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;17-15-9-12(10-4-2-1-3-5-10)13-8-11(16(18)19)6-7-14(13)20-15/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1-8,12H,9H2,(H,18,19)/t13-,14-,18-,19+;/m0./s1 |
Clave InChI |
ZSGASMPNHVEHND-YYXOUSRLSA-N |
SMILES isomérico |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.C1C(C2=C(C=CC(=C2)C(=O)O)OC1=O)C3=CC=CC=C3 |
SMILES canónico |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C1C(C2=C(C=CC(=C2)C(=O)O)OC1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


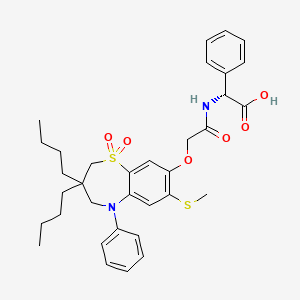

![(E)-3-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B13416352.png)
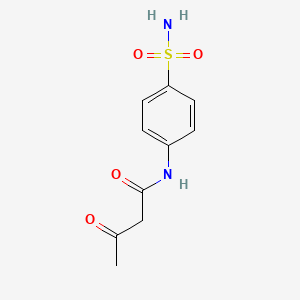

![[(3aS,4S,5S,6Z,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B13416360.png)

